- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941
Cas no 121-33-5 (Vanillin)
Vanillin Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxy-3-methoxybenzaldehyde
- Vanilline
- Vanilin
- Vanillin natural
- 2-Methoxy-4-formylphenol
- 3-Methoxy-4-hydroxybenzaldehyde
- 4-Formyl-2-methoxyphenol
- 4-Hydroxy-3-methoxy-benzaldehyde
- Vanillaldehyde
- Vanillin
- Vanillin (contains H2SO4)Ethanol Solution[for TLC Stain]
- Vanillin melting point standard
- VANILLIN(P)
- 3-methoxy-4-hydroxy-benzaldehyde
- 3-Methoxy-4-hydroxybenzldehdye
- 4-Hydroxy-3-methoxybenzaldehyde,Vanillic aldehyde
- 4-oxy-3-methoxybenzaldehyde
- compound no 1131
- FEMA 3107
- Lioxin
- Reference source: Negwer
- Rhovanil
- VANILLA
- Vanillic aldehyde
- Vanillin (contains H2SO4) Ethanol
- Vinillin
- Zimco
- p-Vanillin
- 香兰素
- Natural alkanes
- 4-Hydroxy-m-anisaldehyde
- Benzaldehyde, 4-hydroxy-3-methoxy-
- p-Hydroxy-m-methoxybenzaldehyde
- Methylprotocatechuic aldehyde
- Vanillin (natural)
- 4-Hydroxy-5-methoxybenzaldehyde
- m-Anisaldehyde, 4-hydroxy-
- Protocatechualdehyde, methyl-
- Vanillin [USAN]
- Vanill
- Vanillin,99.5%
- Melting Point Standard - Vanilin(MP f 83.0 degrees)
-
- MDL: MFCD00006942
- Inchi: 1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
- InChI Key: MWOOGOJBHIARFG-UHFFFAOYSA-N
- SMILES: COC1C(O)=CC=C(C=O)C=1
- BRN: 472792
Computed Properties
- Exact Mass: 152.04700
- Monoisotopic Mass: 152.047344113 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.2
- Topological Polar Surface Area: 46.5
- Molecular Weight: 152.15
Experimental Properties
- Color/Form: Powder
- Density: 1.06
- Melting Point: 81-83 °C (lit.)
- Boiling Point: 170 °C/15 mmHg(lit.)
- Flash Point: Fahrenheit: 307.4 ° f < br / > Celsius: 153 ° C < br / >
- Refractive Index: 1.4850 (estimate)
- PH: 4.3 (10g/l, H2O, 20℃)
- Solubility: methanol: 0.1 g/mL, clear
- Water Partition Coefficient: 10 g/L (25 ºC)
- Stability/Shelf Life: Stable. May discolour on exposure to light. Moisture-sensitive. Incompatible with strong oxidizing agents, perchloric acid.
- PSA: 46.53000
- LogP: 1.21330
- Odor: Sweetish smell
- Solubility: Dissolve in 125 times of water, 20 times of ethylene glycol and 2 times of 95% ethanol, and dissolve in chloroform.
- Merck: 9932
- Vapor Pressure: >0.01 mmHg ( 25 °C)
- Sensitiveness: Air & Light Sensitive
- FEMA: 2464
Vanillin Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36
- Safety Instruction: S24/25-S22
- RTECS:YW5775000
-
Hazardous Material Identification:
- HazardClass:3/8
- PackingGroup:II
- TSCA:Yes
- Toxicity:LD50 orally in rats, guinea pigs: 1580, 1400 mg/kg (Jenner)
- Storage Condition:4°C, stored under nitrogen
- Risk Phrases:R22
- Safety Term:S22;S24/25
Vanillin Customs Data
- HS CODE:2912410000
- Customs Data:
China Customs Code:
2912410000Overview:
HS: 2912410000. Vanillin(3-Methoxy-4-Hydroxybenzaldehyde). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. Minimum tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
HS: 2912410000. 4-hydroxy-3-methoxybenzaldehyde. VAT:17.0%. tax rebate rate:13.0%. supervision conditions:None. MFN tarrif:5.5%. general tariff:30.0%
Vanillin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0710520235- 100g |
Vanillin |
121-33-5 | 99.5% | 100g |
¥ 62.0 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V128320-1g |
Vanillin |
121-33-5 | +81 to +83℃ | 1g |
¥205.90 | 2023-08-31 | |
| Fluorochem | 032468-100g |
4-Hydroxy-3-methoxy-benzaldehyde |
121-33-5 | 95% | 100g |
£15.00 | 2022-02-28 | |
| Fluorochem | 032468-250g |
4-Hydroxy-3-methoxy-benzaldehyde |
121-33-5 | 95% | 250g |
£34.00 | 2022-02-28 | |
| Fluorochem | 032468-500g |
4-Hydroxy-3-methoxy-benzaldehyde |
121-33-5 | 95% | 500g |
£53.00 | 2022-02-28 | |
| Fluorochem | 032468-1kg |
4-Hydroxy-3-methoxy-benzaldehyde |
121-33-5 | 95% | 1kg |
£88.00 | 2022-02-28 | |
| ChemFaces | CFN90463-20mg |
Vanillin |
121-33-5 | >=98% | 20mg |
$30 | 2021-07-22 | |
| DC Chemicals | DCX-012-20 mg |
Vanillin |
121-33-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V1104-2G |
Vanillin |
121-33-5 | 99% | 2g |
¥384.55 | 2023-10-11 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V1104-100G |
Vanillin |
121-33-5 | 99% | 100g |
¥549.86 | 2023-10-11 |
Vanillin Production Method
Production Method 1
Production Method 2
Production Method 3
2.1 Reagents: Maltose , Diammonium tartrate Solvents: Water ; 7 d, 30 °C
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Vanillin Raw materials
Vanillin Preparation Products
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- propanedioic acid (141-82-2)
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- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Malic acid (6915-15-7)
- 2,4,5-trimethylphenol (496-78-6)
- Hydroxymalonic Acid (80-69-3)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- Vanillic acid (121-34-6)
- Guaiacol (90-05-1)
- Syringaldehyde (134-96-3)
- 3-Methoxycatechol (934-00-9)
- 2,4-Di-tert-butylphenol (96-76-4)
Vanillin Suppliers
Vanillin Related Literature
-
Liang Wang,Da-Gang Guo,Yan-Yan Wang,Chang-Zheng Zheng RSC Adv. 2014 4 58895
-
2. Nickel(II) and zinc(II) complexes of 2-alkoxyphenolsJ. I. Bullock,S. L. Jones J. Chem. Soc. A 1970 2472
-
Matteo Pelucchi,Carlo Cavallotti,Alberto Cuoci,Tiziano Faravelli,Alessio Frassoldati,Eliseo Ranzi React. Chem. Eng. 2019 4 490
-
Takashi Hosoya,Kohei Yamamoto,Hisashi Miyafuji,Tatsuhiko Yamada RSC Adv. 2020 10 19199
-
Nagina Naveed Riaz,Muhammad Mahboob Ahmed,Muhammad Kashif,Muhammad Sajid,Muhammad Ali,Khalid Mahmood RSC Adv. 2023 13 10768
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Phenols Methoxyphenols
- Natural Products and Extracts Plant Extracts Plant based Decalepis hamiltonii
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
- Solvents and Organic Chemicals Organic Compounds
Additional information on Vanillin
Vanillin (121-33-5): Chemical Properties and Pharmacological Applications
Vanillin (CAS 121-33-5), a naturally occurring phenolic aldehyde, is widely recognized as the primary flavor component of vanilla. Beyond its culinary uses, vanillin has garnered significant attention in the pharmaceutical and biomedical fields due to its diverse biological activities. Research has demonstrated that vanillin exhibits antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. Its molecular structure allows it to interact with various cellular pathways, including those involved in oxidative stress and inflammation. Recent studies have explored vanillin's potential in treating neurodegenerative diseases like Alzheimer's, where its ability to inhibit amyloid-beta aggregation has shown promise. Additionally, vanillin's low toxicity profile enhances its appeal for therapeutic applications.
Vanillin (121-33-5) in Cancer Research and Chemoprevention
The role of vanillin (121-33-5) in cancer research has become a focal point for scientists exploring natural compounds with chemopreventive properties. Vanillin has been shown to modulate key signaling pathways, such as NF-κB and MAPK, which are critical in tumor progression. In vitro and in vivo studies indicate that vanillin can induce apoptosis in cancer cells while sparing healthy cells, a highly desirable trait in oncology. Its anti-metastatic effects have also been documented, particularly in breast and colon cancer models. Researchers are investigating vanillin's potential as an adjunct therapy to enhance the efficacy of conventional treatments like chemotherapy and radiotherapy. The compound's ability to scavenge free radicals further supports its use in mitigating treatment-related side effects.
Vanillin (121-33-5) as a Natural Antibacterial and Antifungal Agent
With the rise of antibiotic resistance, vanillin (121-33-5) has emerged as a potential natural alternative for combating microbial infections. Studies have highlighted its broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. Vanillin disrupts microbial cell membranes and inhibits biofilm formation, a key factor in chronic infections. Its synergistic effects with conventional antibiotics have been explored, offering a strategy to reduce dosage and minimize resistance development. In the food and healthcare industries, vanillin is being incorporated into coatings and packaging materials to extend shelf life and prevent contamination. This dual role as a flavoring agent and antimicrobial underscores its versatility in both medical and commercial applications.
Vanillin (121-33-5) in Neuroprotection and Cognitive Enhancement
The neuroprotective potential of vanillin (121-33-5) has sparked interest in its application for cognitive disorders. Preclinical studies suggest that vanillin can cross the blood-brain barrier and exert protective effects against oxidative stress, a major contributor to neurodegenerative diseases. Its ability to enhance memory and learning has been observed in animal models, possibly through the modulation of acetylcholine levels and reduction of neuroinflammation. Researchers are also investigating vanillin's role in mitigating neurotoxicity induced by environmental pollutants. These findings position vanillin as a potential therapeutic agent for conditions like Parkinson's and dementia, aligning with the growing demand for natural neuroprotective compounds in integrative medicine.
Vanillin (121-33-5): Formulation Challenges and Future Directions
Despite its promising bioactivities, the clinical translation of vanillin (121-33-5) faces formulation challenges, including poor solubility and rapid metabolism. Advanced drug delivery systems, such as nanoparticles and liposomes, are being explored to enhance its bioavailability. Additionally, synthetic derivatives of vanillin are under development to improve its pharmacokinetic properties while retaining therapeutic efficacy. The integration of vanillin into functional foods and nutraceuticals represents another avenue for harnessing its health benefits. As research progresses, vanillin's multifunctional roles in disease prevention and treatment continue to expand, offering exciting opportunities for innovation in the pharmaceutical and biotechnology sectors.
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